[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine is a compound classified under organic chemicals, specifically within the category of amines. Its structure features a trifluoromethyl group, which is known for its significant influence on the chemical properties and biological activity of compounds. The presence of the methoxyethoxy group enhances solubility and interaction with biological systems, making this compound of interest in medicinal chemistry and pharmaceutical applications.
The synthesis of [4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine typically involves several steps:
The reaction conditions such as temperature, time, and solvent choice are critical for optimizing yield and purity. For example, reactions may be conducted at temperatures ranging from room temperature to 90 °C depending on the reactivity of the starting materials and desired rate of reaction .
The molecular structure of [4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine can be described as follows:
The compound exhibits a planar aromatic system due to the conjugation between the phenyl ring and the methanamine moiety. The trifluoromethyl group introduces steric hindrance and affects electronic distribution, which can significantly impact its reactivity and biological activity.
[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for specific applications in drug development or material science .
The mechanism of action for [4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine is primarily linked to its interaction with biological targets:
Research indicates that modifications in structure can lead to variations in efficacy and selectivity towards specific biological pathways .
The physical and chemical properties of [4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine include:
These properties are crucial for determining its suitability for various applications, particularly in pharmaceuticals where solubility can affect bioavailability .
The applications of [4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine are diverse:
Phenylmethanamine derivatives represent a pharmaceutically privileged scaffold due to their versatile interactions with biological targets. The amine moiety enables salt formation for improved solubility, protonation for target engagement, and derivatization into amides, imines, or ureas. [4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine (CAS: 1402232-55-6) exemplifies this strategic framework, where the aromatic core positions substituents for optimal three-dimensional target binding. Its molecular architecture facilitates receptor interactions through:
Table 1: Comparative Analysis of Bioactive Phenylmethanamine Derivatives
Compound Name | CAS Number | Molecular Formula | Key Structural Features | Reported Applications |
---|---|---|---|---|
[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine | 1402232-55-6 | C11H14F3NO2 | Ortho-trifluoromethyl, para-methoxyethoxy | Kinase inhibitor intermediates |
(4-Methoxy-3-(trifluoromethyl)phenyl)methanamine | 743408-04-0 | C9H10F3NO | Para-methoxy, meta-trifluoromethyl | Antibody-drug conjugate synthon [8] |
1-[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]ethanamine | Not specified | C12H16F3NO2 | Chiral center, α-methyl benzylamine | Not reported [3] |
[2-(2-Methoxyethoxy)phenyl]methanamine | Not specified | C10H15NO2 | Ortho-alkoxy chain, unsubstituted ring | Building block for receptor ligands [9] |
The strategic incorporation of -CF3 and -OCH2CH2OCH3 groups confers distinct biophysical advantages critical for drug-likeness:
Trifluoromethyl Effects (-CF3):
Methoxyethoxy Contribution (-OCH2CH2OCH3):
Table 2: Physicochemical Impact of Substituents on Drug-like Properties
Property | Trifluoromethyl Contribution | Methoxyethoxy Contribution | Combined Effect in Target Compound |
---|---|---|---|
Lipophilicity (logP) | +0.9 vs methyl group | -0.3 vs ethoxy group | Balanced cLogP = 2.17 |
Metabolic Stability | t1/2 increase 2.5-4× (CYP blockade) | Moderate CYP3A4 inhibition | Extended plasma half-life |
Solubility (mg/mL) | Decreases aqueous solubility | Increases solubility via H-bonding | Optimal for formulation |
Stereoelectronic Effects | Strong σ-I withdrawal, positive σR | Weak σ-donation, π-polarization | Complementary electronic perturbation |
Synthetic Applications: The compound serves as a key precursor in macrocyclic kinase inhibitors, where its amine group enables ring-closing through amidation or reductive amination. Structural studies confirm the methoxyethoxy chain occupies solvent-exposed regions, while the -CF3 group stabilizes hydrophobic back-pocket interactions in EPHA2 kinase complexes [4]. This dual functionality enables precise optimization of kinase inhibition profiles – replacing the methoxyethoxy with smaller alkoxy groups decreased GAK binding by >15-fold, while truncation to methoxy reduced EPHA2 inhibition 8.3× [4].
Biophysical Evidence: Crystallographic analyses of analogous inhibitors show the trifluoromethyl group induces dipole-dipole interactions with gatekeeper residues (e.g., Phe in CDK2), explaining selectivity patterns across kinase families. Meanwhile, the ethylene glycol chain forms water-mediated H-bonds with conserved catalytic lysine residues, contributing to binding energy (ΔG = -9.2 kcal/mol) [4]. These features validate the scaffold’s utility in targeting conserved yet adaptable enzyme active sites.
Emerging Applications: Beyond kinase inhibition, this scaffold demonstrates promise in:
Table 3: Documented Bioactive Derivatives Incorporating This Scaffold
Target Application | Derivative Structure | Key Modification | Reported Activity |
---|---|---|---|
Dual EPHA2/GAK Kinase Inhibitors | Macrocyclic diamino-pyrimidine conjugates [4] | Suzuki coupling to pyrimidine-5-yl | IC50 = 12-38 nM, ΔTm >8°C |
PDE2 Inhibitors | Triazolopyrimidin-2-amine derivatives [5] | Amide linkage to triazole core | Ki = 3.7 nM (enzyme) |
Antibacterial Agents | Imidazo[1,2-b]pyridazine conjugates [7] | Ether cleavage/re-alkylation | MIC = 0.12 µg/mL (M. tuberculosis) |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1